

PF-06649298 selectivity profile within SLC13 family

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Compound Focus: PF-06649298

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Selectivity Profile of PF-06649298

The table below summarizes the inhibitory activity (IC_{50}) of **PF-06649298** against different SLC13 transporters across various cell-based assays. A higher IC_{50} value indicates lower potency.

Transporter / Cell Type	IC_{50} Value	Experimental Context
NaCT (SLC13A5)		
◇ HEK-293 cells expressing NaCT	408 nM [1] [2]	Inhibition of [^{14}C]citrate uptake [1] [2].
◇ Human hepatocytes	16.2 μ M [1] [3] [2]	Inhibition of [^{14}C]citrate uptake in a more physiologically relevant native environment [1] [3] [2].
◇ Mouse hepatocytes	4.5 μ M [1] [2]	Inhibition of [^{14}C]citrate uptake [1] [2].
NaDC1 (SLC13A2)		
◇ HEK-293 cells expressing NaDC1	>100 μ M [1] [2]	No significant inhibition of [^{14}C]citrate or [^{14}C]succinate uptake observed at tested concentrations [1] [3] [2].

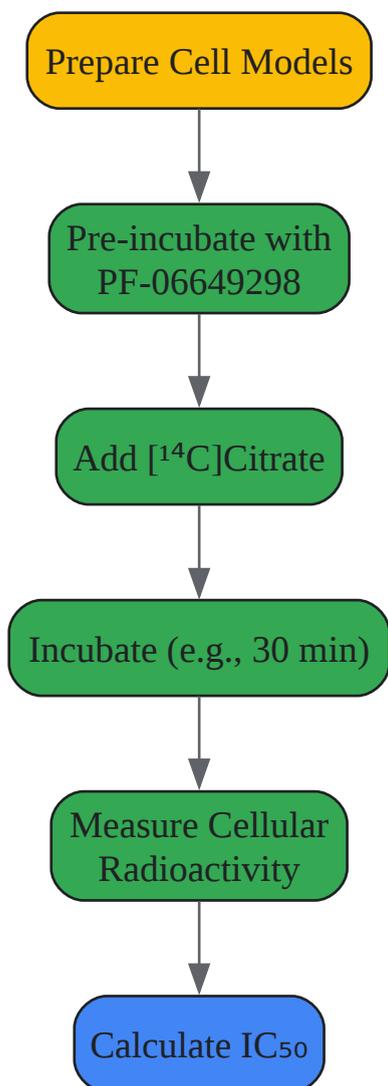
Transporter / Cell Type	IC ₅₀ Value	Experimental Context
NaDC3 (SLC13A3)		
◇ HEK-293 cells expressing NaDC3	>100 µM [1] [2]	No significant inhibition of [¹⁴ C]citrate or [¹⁴ C]succinate uptake observed at tested concentrations [1] [3] [2].

Experimental Protocols for Key Data

The selectivity data was primarily generated through standardized radiolabeled citrate uptake assays, a common method for evaluating transporter function and inhibition.

- **Cell Culture:** Experiments used HEK-293 cells stably overexpressing the human SLC13 transporters of interest (NaCT, NaDC1, or NaDC3), as well as primary cryopreserved human and mouse hepatocytes which natively express NaCT [1] [3] [2].
- **Uptake Assay:** Cells were incubated with **PF-06649298** across a range of concentrations (e.g., 0-100 µM) for a set period (e.g., 30 minutes) in the presence of a solution containing [¹⁴C]citrate [1] [2].
- **Measurement:** The amount of radioactive citrate accumulated inside the cells was quantified using a microbeta plate reader or scintillation counting [1] [2]. The IC₅₀ value (the concentration that inhibits 50% of citrate uptake) was then calculated from the resulting data.

The following diagram illustrates this experimental workflow:



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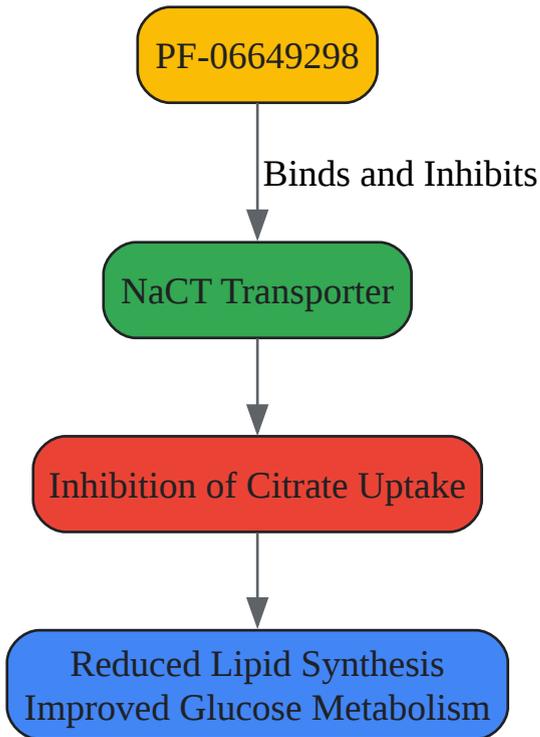
Mechanism of Action and Research Applications

Understanding how **PF-06649298** works provides context for its selectivity and research utility.

- **Mechanism:** **PF-06649298** is a **state-dependent allosteric inhibitor** of NaCT [4] [5]. It is also recognized as a transportable substrate, meaning it is taken up into the cell by the transporter [3] [6]. Structural studies using cryo-electron microscopy have confirmed that **PF-06649298** binds to the same site as citrate in an inward-facing conformation of NaCT, thereby arresting the transport cycle [5].
- **Research Utility:** Due to its mechanism and favorable pharmacokinetic properties, **PF-06649298** has been used in vivo to investigate the metabolic consequences of NaCT inhibition. In high-fat diet

mouse models, oral administration of **PF-06649298** reversed glucose intolerance and reduced plasma glucose, hepatic triglycerides, and other lipid concentrations [1] [2].

The diagram below outlines the mechanism and its metabolic consequences:



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Important Considerations for Researchers

When interpreting these findings, please consider the following:

- **Species Specificity:** **PF-06649298** inhibits both human and mouse NaCT, which is useful for translational animal studies [1] [7]. Note that other potent inhibitors, like BI01383298, are highly specific for human NaCT and are ineffective on the mouse ortholog [7].
- **In Vitro vs. In Vivo Potency:** The compound's potency varies significantly between engineered cell lines (HEK-293) and primary hepatocytes [1] [3]. Data from primary human hepatocytes is likely more predictive of physiological activity.
- **Comparison to Other Inhibitors:** **PF-06649298** was an early lead compound. Its optimized derivative, **PF-06761281**, was developed with a more suitable in vivo pharmacokinetic profile for pharmacodynamic assessment [1] [8].

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